molecular formula C14H15NO2S B3060582 Ethyl 4-Methyl-2-(4-methylphenyl)thiazole-5-carboxylate CAS No. 54001-09-1

Ethyl 4-Methyl-2-(4-methylphenyl)thiazole-5-carboxylate

Cat. No.: B3060582
CAS No.: 54001-09-1
M. Wt: 261.34 g/mol
InChI Key: UFWPFKJUNKKTKL-UHFFFAOYSA-N
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Description

“Ethyl 4-Methyl-2-(4-methylphenyl)thiazole-5-carboxylate” is a type of organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring substituted with various functional groups . The thiazole ring can have different orientations towards the target site, namely nitrogen orientation, sulfur orientation, and parallel orientation .

Scientific Research Applications

Anti-Proliferative Properties

Ethyl 4-Methyl-2-(4-methylphenyl)thiazole-5-carboxylate has been studied for its anti-cancer properties. In a study, new thiazole compounds were synthesized, including this compound, and tested for anticancer activity against breast cancer cells MCF7. The study concluded that some derivatives exhibited promising antiproliferative activity (Sonar et al., 2020).

Antimicrobial Applications

This compound has also been investigated for its antimicrobial activities. A study on its derivatives showed activity against strains of bacteria and fungi, indicating its potential in antimicrobial treatments (Desai, Bhatt, & Joshi, 2019).

Antibacterial Activity

Further research on this compound derivatives showed notable antibacterial properties. The synthesized compounds were tested for their effectiveness against various bacterial strains, revealing some compounds' potential in antibacterial applications (Markovich et al., 2014).

Corrosion Inhibition

A unique application of this compound is in the field of corrosion inhibition. A study demonstrated that ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a derivative, can act as a corrosion inhibitor for AA6061 alloy in acidic media (Raviprabha & Bhat, 2019).

Future Directions

The future directions for research on “Ethyl 4-Methyl-2-(4-methylphenyl)thiazole-5-carboxylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more studies could be conducted to understand their synthesis processes, chemical reactions, and mechanisms of action .

Properties

IUPAC Name

ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)15-13(18-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWPFKJUNKKTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396281
Record name 2G-385S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54001-09-1
Record name 2G-385S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methylbenzothioamide (0.312 g; 2.00 mmol) and ethyl 2-chloro-3-oxobutanoate (0.323 mL; 2.10 mmol) were dissolved in ethanol (3 mL). The mixture was irradiated in a microwave oven at 170° C. for 10 min. After evaporation, the residue was purified by flash chromatography on silica gel (eluent: 20 to 100% dichloromethane in heptane) to afford 0.359 g (69%) of ethyl 4-methyl-2-p-tolylthiazole-5-carboxylate as a solid.
Quantity
0.312 g
Type
reactant
Reaction Step One
Quantity
0.323 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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